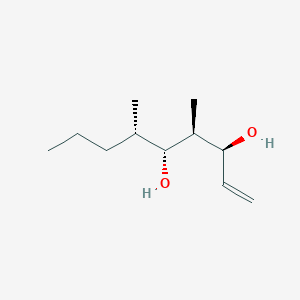

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol

描述

(3S,4S,5R,6S)-4,6-Dimethylnon-1-ene-3,5-diol is a branched-chain aliphatic diol characterized by a non-1-ene backbone with hydroxyl groups at positions 3 and 5, and methyl substituents at positions 4 and 4. Its stereochemistry (3S,4S,5R,6S) confers distinct three-dimensional properties, influencing its chemical reactivity, solubility, and biological interactions.

属性

CAS 编号 |

918165-36-3 |

|---|---|

分子式 |

C11H22O2 |

分子量 |

186.29 g/mol |

IUPAC 名称 |

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol |

InChI |

InChI=1S/C11H22O2/c1-5-7-8(3)11(13)9(4)10(12)6-2/h6,8-13H,2,5,7H2,1,3-4H3/t8-,9-,10-,11+/m0/s1 |

InChI 键 |

DAMXGACAARVBQH-XWLWVQCSSA-N |

手性 SMILES |

CCC[C@H](C)[C@H]([C@@H](C)[C@H](C=C)O)O |

规范 SMILES |

CCCC(C)C(C(C)C(C=C)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a precursor molecule, such as a ketone or aldehyde, followed by the introduction of the double bond through elimination reactions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

化学反应分析

Types of Reactions

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bond can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

科学研究应用

Pharmaceutical Applications

1. Antioxidant Properties

Research indicates that compounds similar to (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol exhibit antioxidant properties. These properties can be harnessed to develop drugs aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders. The ability to scavenge free radicals is crucial in formulating therapeutic agents .

2. Anti-inflammatory Agents

The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for the development of new anti-inflammatory medications. This application is particularly relevant in treating chronic inflammatory conditions like arthritis .

3. Synthesis of Bioactive Molecules

Due to its structural characteristics, this compound can serve as a precursor in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical modifications leading to the creation of new pharmaceutical compounds with enhanced efficacy .

Agrochemical Applications

1. Pesticide Development

The compound's structure may contribute to the development of novel agrochemicals. Its potential use in creating pesticides can be attributed to its ability to interact with biological systems effectively. Research into its efficacy against specific pests could lead to environmentally friendly pest control solutions .

2. Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Compounds that influence plant growth and development can significantly enhance agricultural productivity and sustainability by optimizing resource use .

Material Science Applications

1. Polymer Chemistry

In material science, the compound can be utilized in polymer synthesis due to its reactive double bond and hydroxyl groups. It can serve as a monomer or a modifier in creating polymers with desirable properties such as increased flexibility or thermal stability .

2. Coatings and Adhesives

The unique properties of this compound make it suitable for formulating coatings and adhesives that require specific performance characteristics like adhesion strength or resistance to environmental degradation .

Case Study 1: Antioxidant Activity

A study conducted on similar compounds demonstrated their effectiveness in scavenging free radicals in vitro. This research paves the way for further investigation into this compound's potential as an antioxidant in dietary supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.

Case Study 2: Agrochemical Efficacy

Field trials assessing the efficacy of derivatives of this compound as pesticides showed promising results in controlling pest populations while minimizing environmental impact. These findings encourage further exploration into developing sustainable agricultural practices using this compound.

作用机制

The mechanism by which (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and efficacy.

相似化合物的比较

Diarylheptanoids from Alpinia katsumadai

The diarylheptanoid (3S,5S)-trans-1,7-diphenylhept-1-ene-3,5-diol shares a similar diol motif but differs in backbone substitution (phenyl groups vs. methyl groups) and stereochemistry (3S,5S vs. 3S,4S,5R,6S). Key findings:

Megastigmane Derivatives from Nelumbo nucifera (Lotus)

Megastigmane derivatives such as (3S,5R,6S,7E)-5,6-epoxy-3-hydroxy-7-megastigmen-9-one and (3S,5R,6R,7E,9S)-megastigman-7-ene-3,5,6,9-tetraol share hydroxylation patterns and stereochemical complexity with the target compound. Key distinctions:

- Functional Groups : Epoxy and ketone groups in megastigmanes contrast with the simpler diol and alkene structure of the target compound.

- Biosynthetic Pathways: These derivatives originate from carotenoid degradation, suggesting divergent biosynthetic origins compared to the aliphatic target compound .

Aminoglycosides and Glycosylated Derivatives

Compounds like (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-Deappleso-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol () highlight the role of glycosylation and amino groups in solubility and antibiotic activity. Unlike the target compound, these molecules are polar and exhibit ribosomal targeting in bacterial cells, underscoring the impact of functional group diversity on bioactivity .

Structural and Bioactivity Data Table

生物活性

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol is a compound with significant potential in various biological applications. Its molecular formula is CHO with a molecular weight of 186.291 g/mol . This article explores the biological activities associated with this compound, including its antioxidant, cytotoxic, and antimicrobial properties.

- Molecular Formula : CHO

- Molecular Weight : 186.291 g/mol

- CAS Number : 918165-36-3

- LogP : 1.96650 (indicative of moderate lipophilicity)

Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress. Studies have shown that compounds similar to this compound exhibit potent antioxidant activity.

Cytotoxic Activity

Cytotoxicity refers to the quality of being toxic to cells. The compound has shown promising results against various cancer cell lines.

These values indicate that this compound may have potential as an anticancer agent due to its ability to inhibit cell growth in these lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against a range of pathogens.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Cladosporium cladosporioides | Inhibition at concentrations <10 μg/mL | |

| Candida albicans | Significant inhibition zones observed in disk diffusion assays |

Case Studies

-

Antioxidant Efficacy in Fruit Juices :

A study on Prunus spinosa fresh fruit juice highlighted the antioxidant capacity of related compounds to this compound. The juice exhibited a high radical scavenging activity which could be attributed to the presence of similar polyphenolic compounds . -

Cytotoxicity Against Cancer Cell Lines :

Research demonstrated that derivatives of this compound showed significant cytotoxic effects against several human cancer cell lines including MCF-7 and HeLa cells with IC50 values indicating strong activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。